
Cholesterol b-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves the glycosylation of cholesterol with a glucose derivative. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production methods for cholesterol beta-D-glucoside are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: Reduction reactions can modify the glucose moiety or the cholesterol backbone.
Substitution: Substitution reactions can occur at the hydroxy groups of the glucose moiety or the cholesterol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygenases from the cytochrome P450 family.
Reduction: Catalytic hydrogenation is often used for reduction reactions.
Substitution: Various protecting groups and catalysts are used to facilitate substitution reactions.
Major Products:
Oxidation: Oxysterols and other oxygenated derivatives.
Reduction: Reduced forms of cholesterol beta-D-glucoside.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Cholesterol beta-D-glucoside has diverse applications in scientific research:
Mecanismo De Acción
Cholesterol beta-D-glucoside exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Beta-Sitosterol Beta-D-Glucoside: Another sterol glucoside with similar structural features but different biological activities.
Stigmasterol Beta-D-Glucoside: Similar in structure but varies in its effects on cellular functions.
Uniqueness: Cholesterol beta-D-glucoside is unique due to its specific interactions with cellular membranes and its role in modulating oxidative stress responses. Its potential therapeutic applications, particularly in neurodegenerative diseases, set it apart from other sterol glucosides .
Propiedades
Fórmula molecular |
C33H54O7 |
|---|---|
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
Clave InChI |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


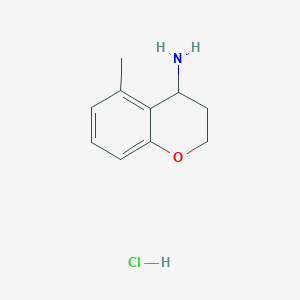

![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
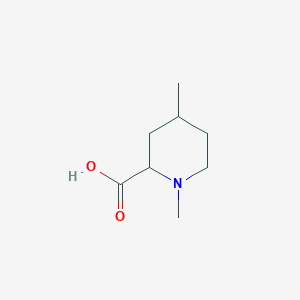

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)

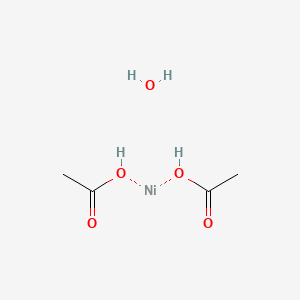
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
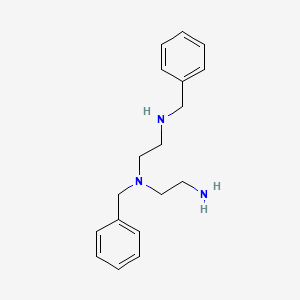
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
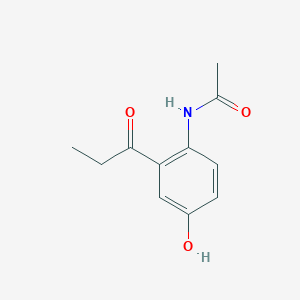
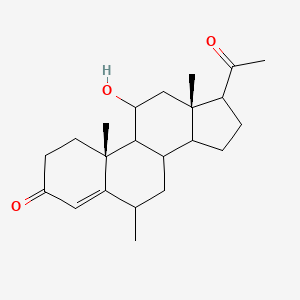
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
